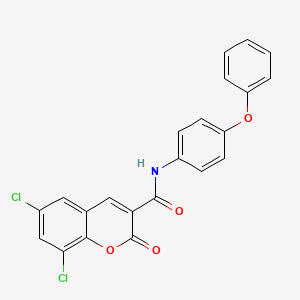
6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as DCOC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCOC belongs to the class of chromene derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It also inhibits the expression of various oncogenes and induces the expression of tumor suppressor genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, this compound has several limitations, including its poor solubility in water and its instability under certain conditions. These limitations may affect its efficacy and require further optimization for clinical use.
Zukünftige Richtungen
There are several future directions for 6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide research, including further optimization of its chemical structure to improve its efficacy and reduce its toxicity. This compound may also be used in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, this compound may have potential applications in other disease areas, such as inflammation and neurodegenerative diseases, which require further investigation.
Synthesemethoden
6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 4-phenoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with 2-amino-5,7-dichloro-4H-chromen-4-one. The resulting product is then reacted with 4-phenoxyaniline to yield this compound. The purity of this compound can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in pre-clinical studies.
Eigenschaften
IUPAC Name |
6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO4/c23-14-10-13-11-18(22(27)29-20(13)19(24)12-14)21(26)25-15-6-8-17(9-7-15)28-16-4-2-1-3-5-16/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKPPBSNLQJSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)
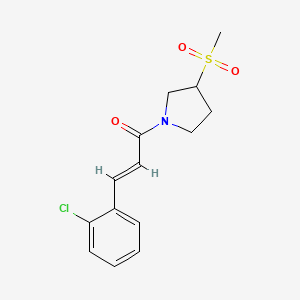

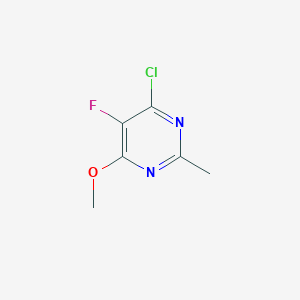
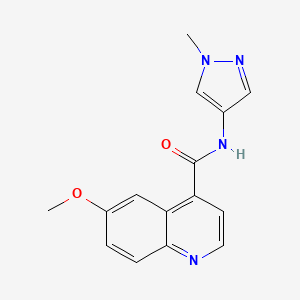
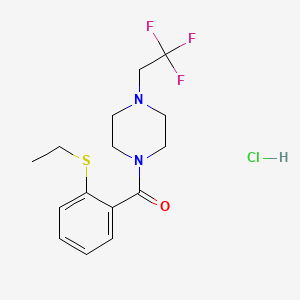
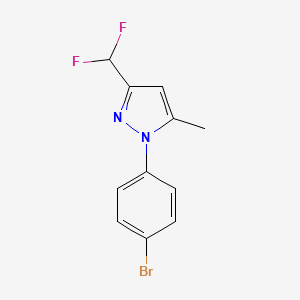
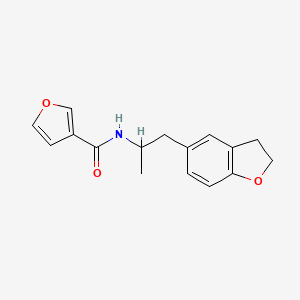
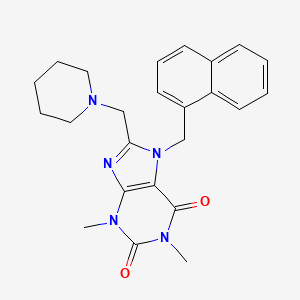
![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)
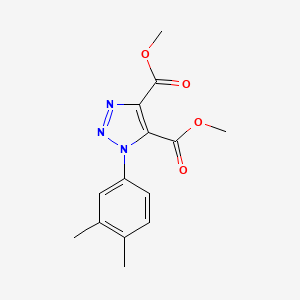
![Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2969248.png)
![(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969249.png)